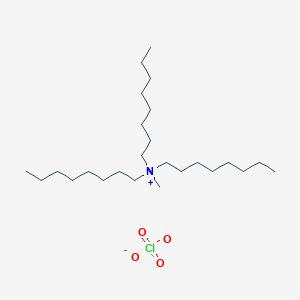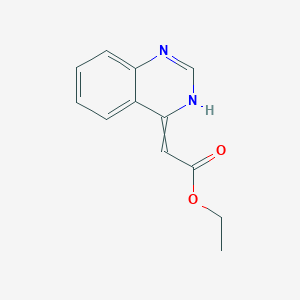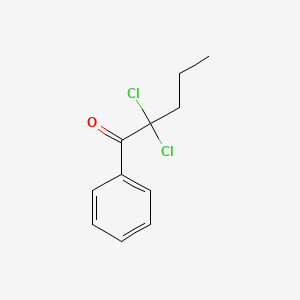![molecular formula C17H21ClN2O B14478359 4-[2-Chloroethyl(ethyl)amino]benzaldehyde;4-methylpyridine CAS No. 71566-74-0](/img/structure/B14478359.png)
4-[2-Chloroethyl(ethyl)amino]benzaldehyde;4-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-Chloroethyl(ethyl)amino]benzaldehyde and 4-methylpyridine are two distinct chemical compounds. 4-[2-Chloroethyl(ethyl)amino]benzaldehyde is an organic compound with the molecular formula C11H14ClNO. It is known for its applications in various chemical reactions and industrial processes. 4-methylpyridine, also known as 4-picoline, is a derivative of pyridine with the molecular formula C6H7N. It is commonly used as a solvent and intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloroethyl(ethyl)amino]benzaldehyde typically involves the reaction of 4-aminobenzaldehyde with 2-chloroethyl ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature and stirred for a certain period to ensure complete conversion of the reactants to the desired product .
For 4-methylpyridine, the industrial production method involves the catalytic dehydrogenation of 4-methylpyridine N-oxide. This process is carried out at elevated temperatures in the presence of a suitable catalyst, such as palladium or platinum, to achieve high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-Chloroethyl(ethyl)amino]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-[2-Chloroethyl(ethyl)amino]benzaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[2-Chloroethyl(ethyl)amino]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-(N,N-Bis(2-chloroethyl)amino)benzaldehyde: Similar in structure but with two chloroethyl groups.
4-(N,N-Diethylamino)benzaldehyde: Similar but with diethylamino groups instead of chloroethyl.
4-(N,N-Dimethylamino)benzaldehyde: Similar but with dimethylamino groups.
Uniqueness
The presence of both chloroethyl and ethylamino groups allows for a wide range of chemical transformations and interactions with various reagents and biomolecules .
Propiedades
Número CAS |
71566-74-0 |
|---|---|
Fórmula molecular |
C17H21ClN2O |
Peso molecular |
304.8 g/mol |
Nombre IUPAC |
4-[2-chloroethyl(ethyl)amino]benzaldehyde;4-methylpyridine |
InChI |
InChI=1S/C11H14ClNO.C6H7N/c1-2-13(8-7-12)11-5-3-10(9-14)4-6-11;1-6-2-4-7-5-3-6/h3-6,9H,2,7-8H2,1H3;2-5H,1H3 |
Clave InChI |
NPCKMGXUNZKYFE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCl)C1=CC=C(C=C1)C=O.CC1=CC=NC=C1 |
Números CAS relacionados |
71566-74-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


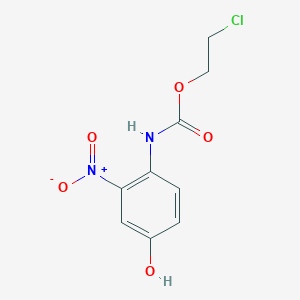



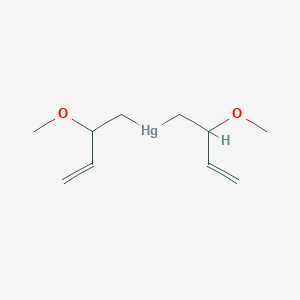
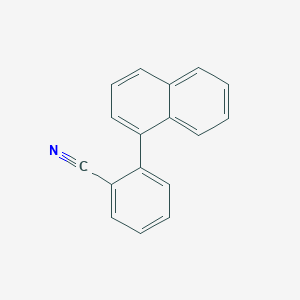
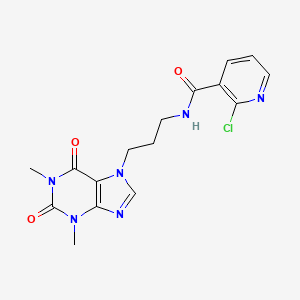
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline](/img/structure/B14478336.png)


